4-({2,6-dichloro-4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}methyl)benzoic acid
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Overview
Description
4-({2,6-dichloro-4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}methyl)benzoic acid is a complex organic compound that features a benzimidazole moiety, a phenoxy group, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2,6-dichloro-4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}methyl)benzoic acid typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the cyano group, and the coupling of the phenoxy and benzoic acid moieties. Common synthetic routes may involve:
Formation of Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Coupling Reactions: The phenoxy and benzoic acid moieties are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-({2,6-dichloro-4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({2,6-dichloro-4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}methyl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-({2,6-dichloro-4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Phenoxyacetic Acid Derivatives: Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) are structurally related and used in herbicides.
Uniqueness
4-({2,6-dichloro-4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}methyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O3/c1-14-2-7-21-22(8-14)30-24(29-21)18(12-28)9-16-10-19(26)23(20(27)11-16)33-13-15-3-5-17(6-4-15)25(31)32/h2-11H,13H2,1H3,(H,29,30)(H,31,32)/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZHGNHMLDONPG-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)C(=O)O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)C(=O)O)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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